N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Overview
Description
“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .
Molecular Structure Analysis
The molecule has three defined stereocentres . It consists of a bicyclo[2.2.1]heptane core with a carboxamide group and a mesityl group attached .Physical And Chemical Properties Analysis
“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±11.0 °C at 760 mmHg, and a flash point of 243.4±4.2 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds . Its ACD/LogP is 4.38 .Scientific Research Applications
Potassium Channel Modulation
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives have been identified as selective openers of specific potassium channels, namely KCNQ2 and KCNQ4. These channels play a crucial role in regulating neuronal activity. One such compound, ML213, demonstrates selectivity for these channels over other related potassium channels and can penetrate the brain to a moderate extent, making it a valuable tool for neurological research (Yu et al., 2011).
Hypotensive and Bradycardiac Activities
Compounds structurally related to N-mesitylbicyclo[2.2.1]heptane-2-carboxamide have shown significant hypotensive and bradycardiac activities in animal models. This suggests potential applications in cardiovascular research and drug development (Ranise et al., 1982).
Molecular Structure Analysis
The molecular structure of analogs of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide has been investigated through techniques like X-ray crystallography. These studies provide insights into the conformation and electronic properties of such molecules, which are crucial for understanding their biological activities and potential applications in drug design (Glass et al., 1990).
Hydrogen-Bonding Properties
Research has also been conducted on the hydrogen-bonding properties of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives. Understanding these properties is vital for predicting the behavior of these compounds in biological systems, which can have implications in medicinal chemistry and pharmacology (Plettner et al., 2005).
Mimetics and Analogs in Biochemistry
These compounds have been used to create mimetics and analogs of biological molecules. For example, they have been employed to mimic β-turn structures in peptides, which is significant for developing peptide-based therapeutics (Horwell et al., 1997).
Polymer Chemistry
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives have been utilized in the synthesis of polymers, particularly in the development of high-trans, isotactic polymers. This application is relevant in materials science for creating new types of polymers with specific properties (Devine et al., 1982).
Catalysis and Organic Synthesis
These compounds have found applications in catalysis, particularly in hydroamination reactions. Their unique structural features make them suitable catalysts for specific organic transformations, which is important for synthetic organic chemistry (Qian & Widenhoefer, 2005)
properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGKPGBLYKQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389360 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide | |
CAS RN |
489402-47-3 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 489402-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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